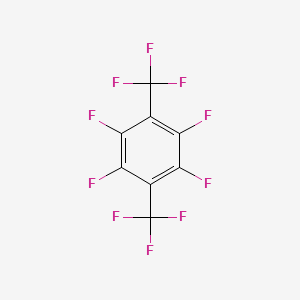

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-

説明

BenchChem offers high-quality Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZNHODBHBVRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215404 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-89-8 | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-

Introduction

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-, also known by its IUPAC name 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene and synonym Decafluoro-p-xylene, is a highly fluorinated aromatic compound.[1][2] With the chemical formula C₈F₁₀ and a CAS Registry Number of 651-89-8, this perfluorinated derivative of p-xylene holds significant interest in fields ranging from materials science to medicinal chemistry.[1][2] The complete substitution of hydrogen atoms with fluorine imparts exceptional thermal stability, chemical resistance, and unique electronic properties.[1]

The dense fluorine sheath around the aromatic core drastically alters its reactivity compared to its hydrocarbon analog, making it a valuable, albeit specialized, building block in synthetic chemistry. This guide provides a comprehensive overview of its known properties, reactivity principles, potential applications, and safety considerations, synthesized from available technical data for researchers, chemists, and professionals in drug development.

Physicochemical and Thermodynamic Properties

The extensive fluorination of the molecule results in distinct physical and thermodynamic characteristics. The strong carbon-fluorine bonds contribute to high thermal stability, with resistance to decomposition up to approximately 400°C.[1] A summary of its key properties is presented below.

| Property | Value | Unit | Source |

| Identifiers | |||

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene | - | [1] |

| CAS Number | 651-89-8 | - | [2] |

| Molecular Formula | C₈F₁₀ | - | [2] |

| Physical Properties | |||

| Molecular Weight | 286.07 | g/mol | [1] |

| Boiling Point | 134.5 (at 760 mmHg) | °C | [3] |

| Boiling Point (Joback est.) | 147.11 | °C | [4] |

| Melting Point (Joback est.) | 6.53 | °C | [4] |

| Density (Predicted) | 1.65 | g/cm³ | [3] |

| Thermodynamic Data | |||

| Enthalpy of Vaporization (ΔvapH°) | 28.23 | kJ/mol | [4] |

| Enthalpy of Fusion (ΔfusH°) | 24.54 | kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -1861.68 | kJ/mol | [4] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -2007.87 | kJ/mol | [4] |

| Solubility & Partitioning | |||

| LogP (Octanol/Water Partition Coefficient) | 4.281 | - | [4] |

| Water Solubility (log10WS) | -5.01 | mol/L | [4] |

Spectroscopic and Analytical Data

Characterization of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- relies on standard analytical techniques for fluorinated compounds. The National Institute of Standards and Technology (NIST) has indexed several key data sets for this molecule.[2]

-

Infrared (IR) Spectrum: The IR spectrum is expected to be dominated by strong absorption bands corresponding to C-F stretching vibrations, a characteristic feature of perfluoroarenes.

-

Gas Chromatography (GC): As a volatile compound, GC is a primary method for assessing its purity and for separation in complex mixtures.

-

Gas Phase Ion Energetics Data: This data is crucial for mass spectrometry, providing information on ionization potential and fragmentation patterns, which are essential for structural elucidation and identification.[2]

While detailed spectra are beyond the scope of this guide, these available data types form the foundation for analytical verification of the compound.

Synthesis and Reactivity

Conceptual Synthetic Pathways

One conceptual route could start from p-xylene and proceed through a multi-step fluorination process, though controlling the reaction to achieve complete fluorination without side reactions is a significant challenge. More common industrial methods for producing fluoroaromatics often involve halogen exchange (Halex) reactions or direct fluorination using specialized reagents.[5]

Caption: Conceptual synthetic strategies for Decafluoro-p-xylene.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most defining characteristic of perfluoroarenes, including Decafluoro-p-xylene, is their high reactivity towards nucleophiles. The powerful electron-withdrawing effects of the ten fluorine atoms render the aromatic ring extremely electron-deficient. This polarity inversion, compared to electron-rich hydrocarbon benzene, facilitates Nucleophilic Aromatic Substitution (SNAr) reactions.

In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a fluoride ion restores aromaticity and yields the substituted product. The fluorine atoms on the ring are excellent leaving groups, and their substitution is often regioselective, influenced by the electronic effects of the trifluoromethyl groups. The CF₃ groups are strong electron-withdrawing groups, which further activate the ring towards nucleophilic attack.[6]

Caption: Generalized mechanism for SNAr on a perfluoroarene.

Potential Applications in Research and Development

The unique combination of thermal stability, chemical inertness (of the C-F bonds), and defined reactivity makes Decafluoro-p-xylene and related compounds valuable in several advanced technology sectors.

-

Advanced Materials and Polymers: Its high thermal stability makes it a candidate for incorporation into high-performance polymers, enhancing their resistance to heat and chemical degradation.[1][7]

-

Pharmaceuticals and Agrochemicals: Fluorine substitution is a cornerstone of modern drug design. Incorporating fluorine atoms or trifluoromethyl groups can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[8] While not a drug itself, Decafluoro-p-xylene serves as a potential scaffold or intermediate for creating complex fluorinated molecules for pharmaceutical and agrochemical research.[7][9]

-

Specialty Solvents and Media: Perfluorinated compounds are known for their non-polar nature and immiscibility with many common solvents, making them useful in specialized solvent systems or for creating fluorous phases in biphasic catalysis.[1]

-

Electronics and Liquid Crystals: The unique electronic properties and high polarity of fluorinated aromatics have led to their use in the development of liquid crystals and other advanced electronic materials.[7]

Safety and Handling

As a highly fluorinated compound, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally similar compounds can provide guidance on potential hazards. The primary hazards are expected to be related to skin, eye, and respiratory irritation.

| Hazard Class | GHS Hazard Statement | GHS Code | Source (Analogous Compounds) |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [10] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [11] |

Standard Handling Protocol:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Conclusion

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- represents a class of perfluorinated aromatic compounds with a compelling profile of high stability and unique reactivity. Its electron-deficient aromatic system, dominated by the influence of ten fluorine atoms, makes it a prime substrate for nucleophilic aromatic substitution, opening avenues for the synthesis of novel and complex fluorinated molecules. While its direct applications are still emerging, its potential as a building block in the creation of advanced polymers, pharmaceuticals, and electronic materials is significant. Continued research into the synthesis and reactivity of this and similar perfluoroarenes is essential for unlocking their full potential in science and technology.

References

[7] ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

[4] Cheméo. (n.d.). Chemical Properties of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS 651-89-8). Retrieved from [Link]

[6] ACS Omega. (n.d.). Reactions of Bifunctional Perfluoroarylsilanes with Activated C–F Bonds in Perfluorinated Arenes. Retrieved from [Link]

[12] Lyons, T. W., Guironnet, D., Findlater, M., & Brookhart, M. (2012). Synthesis of p-xylene from ethylene. Journal of the American Chemical Society, 134(38), 15708–15711. Retrieved from [Link]

[13] PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

[2] NIST. (n.d.). Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

[14] Max-Planck-Gesellschaft. (2020, September 15). Green Chemistry - Sustainable p-xylene production. Retrieved from [Link]

[15] Chemical Reviews. (n.d.). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Retrieved from [Link]

[9] PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

[16] Jalon Zeolite. (2025, March 14). Unlocking p-Xylene Production: Processes & Applications. Retrieved from [Link]

[17] ACS Publications. (2023, August 2). Fluorinated Organic Compounds: How to Imagine a Future. Retrieved from [Link]

[8] Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

[18] PMC. (n.d.). Arene-Perfluoroarene Interactions in Solution. Retrieved from [Link]

eScholarship.org. (2018, September 4). Computational Study of p‑Xylene Synthesis from Ethylene and 2,5- Dimethylfuran Catalyzed by H‑BEA. Retrieved from [Link]

[11] PubChem. (n.d.). 1,2,3,5-Tetrafluorobenzene. Retrieved from [Link]

[5] RSC Publishing. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from [Link]

[19] Rutgers University Technology Transfer. (2017, December 4). Synthesis of p-Xylene by Dehydroaromatization of 3-Methyleneheptane obtained from Ethylene. Retrieved from [Link]

[20] YouTube. (2012, December 27). Reacting Fluorine with Caesium - First Time on Camera. Retrieved from [Link]

Sources

- 1. Buy Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | 651-89-8 [smolecule.com]

- 2. Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- [webbook.nist.gov]

- 3. Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | 651-89-8 | Benchchem [benchchem.com]

- 4. Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS 651-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 651-89-8 | CAS DataBase [m.chemicalbook.com]

- 11. 1,2,3,5-Tetrafluorobenzene | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of p-xylene from ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Green Chemistry - Sustainable p-xylene production [mpg.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jalonzeolite.com [jalonzeolite.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Arene-Perfluoroarene Interactions in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rutgers University Office of Research logo [techfinder.rutgers.edu]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene, often referred to as octafluoro-p-xylene, is a highly fluorinated aromatic compound with significant potential in the development of advanced materials and pharmaceuticals. Its unique electronic properties, thermal stability, and lipophilicity, conferred by the dense fluorine substitution, make it an attractive building block for creating novel polymers, liquid crystals, and biologically active molecules. This guide provides a comprehensive overview of a logical and scientifically grounded synthetic approach to this valuable compound, intended for an audience of researchers and professionals in the chemical and pharmaceutical sciences. The methodologies presented are based on established principles of organofluorine chemistry, offering a practical pathway for its laboratory-scale preparation.

Strategic Approach to Synthesis

The synthesis of 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene presents a unique challenge due to the sterically hindered and electronically demanding nature of the target molecule. A direct double trifluoromethylation of 1,2,4,5-tetrafluorobenzene is challenging to control and may lead to a mixture of products. Therefore, a more robust and stepwise approach is proposed, which leverages the conversion of methyl groups into trifluoromethyl groups—a well-established transformation in fluorine chemistry.

The proposed synthetic strategy is a multi-step process commencing with the commercially available 1,2,4,5-tetrafluorobenzene. The core of this strategy involves the introduction of two methyl groups, followed by their exhaustive halogenation and subsequent fluorination to yield the desired trifluoromethyl groups.

Part 1: Synthesis of the Key Intermediate: 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene

The initial and crucial step is the introduction of two methyl groups at the 3 and 6 positions of the 1,2,4,5-tetrafluorobenzene ring. This is achieved through a directed ortho-metalation strategy, followed by electrophilic quenching.

Reaction Scheme: Dimethylation of 1,2,4,5-Tetrafluorobenzene

Caption: Proposed synthesis of the key intermediate.

Experimental Protocol: Synthesis of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,2,4,5-Tetrafluorobenzene | 327-54-8 | 150.07 | 50 | 7.5 g |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 110 | 44 mL |

| Methyl Iodide | 74-88-4 | 141.94 | 120 | 7.5 mL |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 200 mL |

Procedure:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4,5-tetrafluorobenzene (7.5 g, 50 mmol) and anhydrous THF (150 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add methyl iodide (7.5 mL, 120 mmol) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 1,2,4,5-tetrafluoro-3,6-dimethylbenzene.

Expertise & Experience Insights: The use of two equivalents of n-butyllithium is crucial for the deprotonation at both C-H positions. The low reaction temperature is essential to prevent side reactions and decomposition of the organolithium intermediates. An excess of methyl iodide ensures complete quenching of the dianion.

Part 2: Exhaustive Halogenation of the Methyl Groups

The next critical phase is the conversion of the methyl groups to trihalomethyl groups. Radical bromination using N-bromosuccinimide (NBS) under photochemical initiation is a reliable method for this transformation.

Reaction Scheme: Perbromination of 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene

Caption: Exhaustive bromination of the dimethyl intermediate.

Experimental Protocol: Synthesis of 1,2,4,5-Tetrafluoro-3,6-bis(tribromomethyl)benzene

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1,2,4,5-Tetrafluoro-3,6-dimethylbenzene | - | 178.12 | 20 | 3.56 g |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 132 | 23.5 g |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 1 | 164 mg |

| Carbon Tetrachloride (CCl4), anhydrous | 56-23-5 | 153.82 | - | 150 mL |

Procedure:

-

In a quartz reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 1,2,4,5-tetrafluoro-3,6-dimethylbenzene (3.56 g, 20 mmol), N-bromosuccinimide (23.5 g, 132 mmol), and a catalytic amount of AIBN (164 mg, 1 mmol) in anhydrous carbon tetrachloride (150 mL).

-

Irradiate the mixture with a high-pressure mercury lamp while heating to reflux.

-

Monitor the reaction progress by GC-MS. Additional portions of NBS and AIBN may be required to drive the reaction to completion.

-

After complete consumption of the starting material and intermediates, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1,2,4,5-tetrafluoro-3,6-bis(tribromomethyl)benzene, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/chloroform).

Trustworthiness: The progress of this reaction must be carefully monitored. Incomplete bromination will lead to a mixture of products that will be difficult to separate and will complicate the subsequent fluorination step. The use of a quartz vessel is necessary for efficient UV light penetration.

Part 3: Halogen Exchange Fluorination

The final step is the conversion of the hexabrominated intermediate to the desired octafluoro-p-xylene. This is typically achieved through a halogen exchange (HALEX) reaction using a suitable fluoride source. Antimony trifluoride (SbF₃) catalyzed by antimony pentachloride (SbCl₅) is a classic and effective reagent system for this transformation.

Reaction Scheme: Fluorination to Yield the Final Product

Caption: Final fluorination step to yield the target compound.

Experimental Protocol: Synthesis of 1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass |

| 1,2,4,5-Tetrafluoro-3,6-bis(tribromomethyl)benzene | - | 649.55 | 10 | 6.50 g |

| Antimony Trifluoride (SbF₃) | 7783-56-4 | 178.76 | 70 | 12.5 g |

| Antimony Pentachloride (SbCl₅) | 7647-18-9 | 299.01 | 1 | 0.3 g |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as antimony compounds are toxic and the reaction can be vigorous.

-

In a flask equipped with a distillation apparatus, combine 1,2,4,5-tetrafluoro-3,6-bis(tribromomethyl)benzene (6.50 g, 10 mmol) and antimony trifluoride (12.5 g, 70 mmol).

-

Carefully add a catalytic amount of antimony pentachloride (0.3 g, 1 mmol).

-

Slowly heat the reaction mixture. The product, being volatile, will begin to distill.

-

Collect the distillate, which is the crude 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene.

-

The crude product can be purified by fractional distillation.

Authoritative Grounding: The Swarts reaction, which employs antimony fluorides for halogen exchange, is a well-established method for the synthesis of organofluorine compounds. The catalytic use of a pentavalent antimony species is known to enhance the reactivity of antimony trifluoride.

Alternative Synthetic Considerations: Direct C-H Trifluoromethylation

While the multi-step approach provides a more controlled synthesis, recent advances in C-H activation offer the potential for a more direct route. Photoredox catalysis, for example, has emerged as a powerful tool for the direct trifluoromethylation of arenes.[1] This approach would involve the direct reaction of 1,2,4,5-tetrafluorobenzene with a trifluoromethyl radical source under photochemical conditions.

However, the selectivity of such a reaction on a substrate with two equivalent C-H bonds would need to be carefully optimized to favor the desired disubstituted product over the monosubstituted one and to prevent over-reaction.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided below.

| Property | Value |

| Molecular Formula | C₈F₁₀ |

| Molecular Weight | 286.07 g/mol [2] |

| CAS Number | 651-89-8[2] |

| Appearance | Likely a colorless liquid or low-melting solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Conclusion

The synthesis of 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene is a challenging yet achievable goal for the experienced synthetic chemist. The proposed multi-step pathway, involving the initial dimethylation of 1,2,4,5-tetrafluorobenzene, followed by exhaustive radical bromination and a final halogen exchange fluorination, represents a logical and robust strategy. This guide provides the foundational knowledge and detailed protocols necessary to embark on the preparation of this highly valuable and versatile fluorinated building block. As with all chemical syntheses, careful execution, adherence to safety protocols, and diligent purification are paramount to success.

References

-

PubChem. 1,2,4,5-Tetrafluorobenzene. National Center for Biotechnology Information. [Link]

-

Lyons, T. W., Guironnet, D., Findlater, M., & Brookhart, M. (2012). Synthesis of p-xylene from ethylene. Journal of the American Chemical Society, 134(38), 15708–15711. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

Zhang, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155–181. [Link]

- Google Patents. Perfluoropolyether silanes and method of forming the same.

-

NIST. Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

ChemRxiv. Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. [Link]

-

Royal Society of Chemistry. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. [Link]

-

Max-Planck-Gesellschaft. Green Chemistry - Sustainable p-xylene production. [Link]

-

ResearchGate. Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Justia Patents. Process for the synthesis of (per)fluoropolyether amines. [Link]

-

Ma, J.-A., & Cahard, D. (2004). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 3, 9. [Link]

-

Jalon Zeolite. Unlocking p-Xylene Production: Processes & Applications. [Link]

- Google Patents. Parylene variants and methods of synthesis and use.

- Google Patents. Method for preparing trichloromethyl-trifluoromethyl-benzenes.

-

Rutgers University. Synthesis of p-Xylene by Dehydroaromatization of 3-Methyleneheptane obtained from Ethylene. [Link]

-

ResearchGate. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

- Google Patents. Preparation of 1,4-bis-(difluoromethyl)benzene.

-

SciSpace. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

-

ResearchGate. Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][3][4][5]thiadiazine 1,1-dioxides. [Link]

-

ResearchGate. Synthesis of p-Xylene from Ethylene. [Link]

-

PubMed Central. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- [webbook.nist.gov]

- 3. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 4. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

electrophilic substitution reactions of polyfluorinated benzene

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Polyfluorinated Benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyfluorinated aromatic compounds are cornerstones in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and materials science. Their unique properties—metabolic stability, lipophilicity, and altered electronic character—are directly attributable to the presence of multiple fluorine atoms. However, the very features that make these molecules valuable also render them notoriously challenging substrates for classical synthetic transformations. This guide provides a deep, mechanistically-grounded exploration of electrophilic aromatic substitution (SEAr) on polyfluorinated benzene rings. We move beyond textbook principles to dissect the profound deactivating effects of fluorine, elucidate the complex interplay of electronic factors governing regioselectivity, and present field-proven strategies and protocols to overcome the inherent low reactivity of these systems. This document is intended as a practical and theoretical resource for scientists seeking to manipulate and functionalize these critical molecular scaffolds.

The Electronic Dichotomy of Fluorine in Aromatic Systems

The chemistry of polyfluorinated benzenes is dominated by the powerful electron-withdrawing nature of the fluorine atom. This fundamentally alters the reactivity of the aromatic π-system compared to benzene.

The Inductive Effect (-I): A Dominant Deactivating Force

Fluorine is the most electronegative element, exerting a potent inductive effect through the sigma (σ) bond framework. In polyfluorinated systems, the cumulative -I effect of multiple fluorine atoms severely depletes the electron density of the benzene ring.[1] This makes the ring significantly less nucleophilic and, consequently, highly resistant to attack by electrophiles—the first and rate-determining step of the SEAr mechanism.[2] While hexafluorobenzene is an extreme case, being almost inert to electrophilic attack and instead reacting readily with nucleophiles, even moderately fluorinated benzenes exhibit dramatically reduced reactivity compared to their non-fluorinated parent compounds.[3][4]

The Resonance Effect (+M): A Counterintuitive Ortho-, Para-Directing Influence

Despite its strong inductive pull, fluorine possesses lone pairs of electrons in its 2p orbitals that can be donated back into the aromatic π-system. This is a resonance or mesomeric (+M) effect.[5] This donation partially counteracts the inductive withdrawal and is most effective at the ortho and para positions.

This dual electronic nature is the key to understanding reactivity and regioselectivity. While the overall effect is strong deactivation (the -I effect overwhelms the +M effect), the residual electron density is highest at the ortho- and para-positions.[5] Therefore, when an electrophilic attack does occur, it is preferentially directed to these positions. However, a notable anomaly exists for fluorobenzene itself, where substitution at the para position can be faster than at a single position on benzene, indicating a complex interplay of effects that stabilize the transition state.[6]

The SEAr Mechanism in Polyfluorinated Arenes: A Destabilized Intermediate

The classical SEAr reaction proceeds via a two-step mechanism: initial attack by an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate, followed by deprotonation to restore aromaticity.[2]

Figure 1: General SEAr mechanism on polyfluorinated arenes.

The crucial difference in polyfluorinated systems is the stability of the arenium ion. The positive charge in this intermediate is significantly destabilized by the powerful inductive effect of the adjacent fluorine atoms. This raises the activation energy of the first step, making the reaction much slower than for benzene. Overcoming this energetic barrier is the central challenge in performing SEAr on these substrates.

Key Electrophilic Substitution Reactions and Protocols

Due to the profound deactivation of the ring, only highly potent electrophiles and forcing conditions can effect substitution.

Nitration

Standard nitrating conditions (HNO₃/H₂SO₄) are often ineffective. The generation of a more powerful electrophile, the nitronium ion (NO₂⁺), is required, often using systems that are highly acidic and water-free.

A highly effective method involves the use of fuming nitric acid in combination with a strong Lewis acid, such as boron trifluoride (BF₃), in an aprotic solvent.[7] This mixture generates a high concentration of the highly reactive nitronium ion.

Table 1: Nitration of Polyfluorinated Benzenes with HNO₃/BF₃ in Tetramethylene Sulphone [7]

| Substrate | Conditions | Product | Yield (%) |

| Pentafluorobenzene | 80 °C, 5 hr | 2,3,4,5,6-Pentafluoronitrobenzene | 85 |

| 1,2,3,4-Tetrafluorobenzene | 80 °C, 5 hr | 2,3,4,5-Tetrafluoronitrobenzene | 81 |

| 1,2,3,5-Tetrafluorobenzene | 80 °C, 5 hr | 2,3,4,6-Tetrafluoronitrobenzene | 80 |

Protocol: Nitration of Pentafluorobenzene [7]

-

Reagent Preparation: In a flask equipped for vigorous stirring and protected from atmospheric moisture, cool a solution of fuming nitric acid (d=1.5) in tetramethylene sulphone to 0 °C.

-

Electrophile Generation: Slowly bubble boron trifluoride gas through the cooled solution until saturation is achieved. This process is highly exothermic and requires careful temperature control.

-

Reaction: Add pentafluorobenzene dropwise to the prepared nitrating mixture.

-

Reaction Conditions: Heat the mixture to 80 °C and maintain for 5 hours with continuous stirring.

-

Workup: Cool the reaction mixture and pour it carefully onto crushed ice. The crude product will often precipitate or separate.

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, then with a dilute sodium bicarbonate solution to neutralize residual acid, and finally with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Halogenation

Direct halogenation of polyfluorinated benzenes is challenging. The low nucleophilicity of the ring struggles to polarize the halogen-halogen bond, necessitating the use of strong Lewis acid catalysts (e.g., AlCl₃, FeBr₃) and often elevated temperatures.[3] The reactivity of the halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Direct fluorination with F₂ gas is explosive and non-selective.[8][9] For controlled fluorination, specialized electrophilic fluorinating agents such as Selectfluor® are used, though these are more commonly employed with more activated substrates.[10][11]

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are exceptionally difficult on polyfluorinated benzenes. These reactions are well-known to fail on aromatic rings substituted with strongly deactivating groups.[12] The cumulative deactivating effect of multiple fluorine atoms, combined with the fact that the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the fluorine substituents, effectively shuts down this reaction pathway under standard conditions. Reports of successful Friedel-Crafts reactions on highly fluorinated benzenes are rare and typically require specialized catalysts or extreme conditions.

Regioselectivity: Directing the Electrophile

In poly-substituted systems, predicting the site of substitution requires analyzing the combined electronic effects of all fluorine atoms. The incoming electrophile will attack the hydrogen position that leads to the most stable arenium ion intermediate.

Consider the nitration of 1,2,3,5-tetrafluorobenzene . There are two possible sites for substitution: C4 and C6.

Figure 2: Regioselectivity in the nitration of 1,2,3,5-tetrafluorobenzene.

-

Attack at C4: The positive charge in the resulting arenium ion is primarily delocalized over C1, C3, and C5. This keeps the positive charge away from the destabilizing influence of the fluorine at C2.

-

Attack at C6: The positive charge is delocalized over C1, C3, and C5. In one of the key resonance structures, the positive charge is placed on C1, which is adjacent to two fluorine atoms (at C2 and the newly attached group at C6), and on C5, adjacent to the fluorine at C5. This proximity to multiple inductively withdrawing groups makes this intermediate significantly less stable.

Therefore, the reaction proceeds almost exclusively via attack at the C4 position to yield 2,3,4,6-tetrafluoronitrobenzene, as this pathway involves the least destabilized carbocation intermediate.[7]

The Role of Ipso-Substitution

Ipso-substitution is an attack by an electrophile at a position already bearing a substituent other than hydrogen.[13] While common for groups like silyl (-SiR₃) or carboxylic acid (-COOH) groups, ipso-attack at a fluorine-substituted carbon is generally unfavorable in SEAr.[14] The C-F bond is exceptionally strong, and the fluoride ion (F⁻) is not a facile leaving group under the acidic conditions of electrophilic substitution. The reaction pathway almost invariably favors the displacement of a proton (H⁺) from an unsubstituted position.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize polyfluorinated benzene rings is critical for the synthesis of complex molecules with tailored properties.

-

Drug Development: Introducing a nitro group via SEAr provides a versatile chemical handle. The nitro group can be readily reduced to an amine, which is a key building block for a vast array of pharmaceuticals. This amine can then be diazotized or used in coupling reactions to build molecular complexity. The fluorine atoms themselves are often incorporated to block metabolic oxidation at that position or to fine-tune the pKa and binding affinity of the drug molecule.

-

Materials Science: Polyfluorinated aromatics are precursors to high-performance polymers, liquid crystals, and organic electronics. Electrophilic substitution allows for the introduction of functional groups that can be used for polymerization or to modify the electronic properties (e.g., HOMO/LUMO levels) of the material.

Conclusion

Electrophilic aromatic substitution on polyfluorinated benzenes is a formidable but solvable synthetic challenge. The chemistry is a classic case of overcoming strong electronic deactivation through the use of highly reactive reagents and carefully controlled conditions. A thorough understanding of the competing inductive and resonance effects of fluorine is paramount for predicting and controlling the regiochemical outcome. While the scope of reactions is more limited than for activated aromatic systems, nitration and certain halogenations provide reliable pathways to introduce key functional groups, opening the door to the synthesis of advanced materials and next-generation pharmaceuticals.

References

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Wall, L. A., Donadio, R. E., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(2), 139–147. Available at: [Link]

-

Quora. (2020, April 29). Why are fluoroarenes not prepared by electrophilic substitution? Retrieved from [Link]

-

LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Burkart, M. D., Zhang, C., & Hung, S. C. (2001). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(26), 8829–8836. Available at: [Link]

-

Antonucci, J. M., & Wall, L. A. (1964). High-Temperature Reactions of Hexafluorobenzene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 317–323. Available at: [Link]

-

Wang, Y., et al. (2023). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances, 13(1), 1-8. Available at: [Link]

-

Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls. Journal of the Chemical Society C: Organic, 1966, 191-194. Available at: [Link]

-

Baumgartner, R., et al. (2013). Complete hydrodehalogenation of polyfluorinated and other polyhalogenated benzenes under mild catalytic conditions. Applied Catalysis B: Environmental, 136-137, 130-138. Available at: [Link]

-

Olah, G. A., & Kuhn, S. J. (1964). Selective Friedel—Crafts Reactions. I. Boron Halide Catalyzed Haloalkylation of Benzene and Alkylbenzenes with Fluorohaloalkanes. The Journal of Organic Chemistry, 29(8), 2317–2320. Available at: [Link]

-

Birchall, J. M., Green, M., Haszeldine, R. N., & Pitts, A. D. (1967). The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes. Chemical Communications (London), (1), 33-34. Available at: [Link]

-

Organic Chemistry. (2021, May 21). Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Tang, P., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3519. Available at: [Link]

-

Clark, J. (2000). the nitration of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

-

St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

ResearchGate. (2013). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Retrieved from [Link]

-

ResearchGate. (2005). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

LibreTexts. (2023, January 22). The Nitration of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ResearchGate. (1993). Synthesis of New Polyfluorinated Oxaziridines. Retrieved from [Link]

-

Sredojevic, D. N., et al. (2013). Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape. The Journal of Organic Chemistry, 78(13), 6530–6541. Available at: [Link]

-

Chemistry Stack Exchange. (2018, March 5). Ipso substitution and its rules. Retrieved from [Link]

- Scanned document. (n.d.). ipso attack. Retrieved from a scanned document source. (Note: A more formal reference would be preferable if available).

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

-

Pubs.acs.org. (2015, March 26). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. Retrieved from [Link]

-

Clark, J. (n.d.). the halogenation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2016). WO2016118450A1 - Nitration of aromatic compounds.

- Document source. (n.d.). Halogenation of Benzene.

-

Clark, J. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

-

Shibata, N., et al. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 183, 1-21. Available at: [Link]

-

Frostburg State University Chemistry Department. (2018, March 29). Halogenation of benzene - fluorination and iodination [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 12). Electrophilic aromatic substitution with fluorine. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene | MCC Organic Chemistry. Retrieved from [Link]

Sources

- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Temperature Reactions of Hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

applications of highly fluorinated aromatic compounds

An In-depth Technical Guide to the Applications of Highly Fluorinated Aromatic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of multiple fluorine atoms onto an aromatic scaffold imparts a unique and powerful set of physicochemical properties not achievable with other elements. This guide provides a comprehensive technical overview of the , intended for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple catalog of uses to explore the fundamental principles—the causality—behind why these molecules are indispensable in modern science. We will delve into their roles in enhancing pharmaceutical efficacy, developing robust agrochemicals, engineering advanced materials, and serving as versatile synthetic and analytical tools. This document is structured to provide not only a deep understanding of the applications but also practical, field-proven insights into their use, supported by detailed protocols and mechanistic diagrams.

The Foundational Chemistry: Why Fluorine is Transformative for Aromatic Systems

The substitution of hydrogen with fluorine, the most electronegative element, on an aromatic ring fundamentally alters its electronic and steric landscape. The strength of the carbon-fluorine (C-F) bond, approximately 480 kJ/mol, is one of the strongest single bonds in organic chemistry, rendering these compounds exceptionally stable against thermal and chemical degradation.[1] This stability is a cornerstone of their utility in high-performance materials and metabolically robust pharmaceuticals.[2][3]

Key property modifications include:

-

Inductive Effect: The powerful electron-withdrawing nature of fluorine atoms significantly lowers the electron density of the aromatic π-system. This has profound consequences, such as increasing the acidity of nearby protons, lowering the HOMO and LUMO energy levels, and activating the ring for nucleophilic aromatic substitution (SNAr).[4]

-

Hydrophobicity and Lipophilicity: Fluorination dramatically increases a molecule's hydrophobicity. In drug development, this can enhance membrane permeability and bioavailability.[5][6]

-

Altered Non-covalent Interactions: The electronic properties of perfluoroarenes are inverted compared to their hydrocarbon counterparts. For instance, hexafluorobenzene possesses a negative electrostatic potential above the ring and a positive potential around the periphery, opposite to benzene. This facilitates unique, stabilizing "arene-perfluoroarene" stacking interactions, which are exploited in crystal engineering and materials science.[7][8]

-

Metabolic Blocking: The robust C-F bond can be strategically placed at a site of metabolic oxidation (e.g., a para-position on a phenyl ring) to block enzymatic degradation by cytochrome P450 enzymes, thereby extending the half-life of a drug.[9][10]

Data Presentation 1: Physicochemical Property Comparison

| Property | Benzene (C₆H₆) | Hexafluorobenzene (C₆F₆) | Rationale for Difference |

| Boiling Point | 80.1 °C | 80.2 °C | Similar size and mass lead to comparable van der Waals forces. |

| Electron Affinity | -1.15 eV | +0.52 eV | Strong inductive effect of fluorine atoms makes the ring electron-deficient. |

| Quadrupole Moment (Qzz) | -8.7 B | +9.5 B | Reversal of charge distribution; electron density is pulled into the σ-framework. |

| C-X Bond Energy | C-H: ~413 kJ/mol | C-F: ~480 kJ/mol | High electronegativity of fluorine creates a strong, polarized covalent bond.[1] |

Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine is a well-established strategy in modern drug design, with approximately 20% of all pharmaceuticals containing this element.[6] Highly fluorinated aromatic moieties are key components in many successful drugs, where they serve to optimize pharmacokinetic and pharmacodynamic properties.

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic breakdown. Aromatic hydroxylation is a common metabolic pathway. Placing fluorine atoms on the aromatic ring, particularly at susceptible positions, effectively blocks this pathway.[10]

Caption: Fluorination at a metabolic hot spot prevents enzymatic hydroxylation.

Modulating Physicochemical Properties and Binding Affinity

The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which is crucial for a drug's solubility, receptor binding, and cell permeability.[6] For instance, fluorination of an aniline ring lowers the basicity of the nitrogen atom. Furthermore, the C-F bond can participate in favorable dipole-dipole interactions or act as a hydrogen bond acceptor, enhancing the binding affinity of a ligand to its target protein.[9]

¹⁸F in Positron Emission Tomography (PET) Imaging

The radioactive isotope ¹⁸F is a positron emitter with a convenient half-life (109.8 minutes), making it ideal for PET imaging. Highly fluorinated aromatic compounds are often used as precursors for synthesizing ¹⁸F-labeled radiotracers. These tracers allow for the non-invasive visualization and quantification of biological processes in vivo, playing a critical role in oncology, neurology, and cardiology diagnostics.[6][11]

Applications in Agrochemicals

The principles that make fluorinated aromatics valuable in medicine also apply to the development of modern pesticides. Many top-selling herbicides, insecticides, and fungicides contain fluorinated aromatic rings.[11][12]

-

Enhanced Efficacy and Stability: The C-F bond's strength provides resistance to environmental and metabolic degradation, leading to longer-lasting efficacy in the field.[2]

-

Increased Bioactivity: Fluorine substitution can enhance the intrinsic activity of a molecule at its biological target, often by improving its binding characteristics or its ability to cross biological membranes in the target pest.

-

Trifluoromethylated Pyridines: This class of compounds is a key building block for numerous agrochemicals, including insecticides and herbicides.[12]

It is important to note that the very stability that makes these compounds effective also raises environmental concerns. The persistence of some fluorinated agrochemicals and their potential for bioaccumulation are subjects of ongoing research and regulatory scrutiny.[2]

Applications in Materials Science and Organic Electronics

Perfluoroarenes are foundational building blocks for a wide range of high-performance materials due to their unique properties.

High-Performance Polymers

Polymers incorporating perfluorinated aromatic units exhibit exceptional thermal stability, chemical inertness, and flame retardancy.[1][3] These properties make them suitable for demanding applications in the aerospace, electronics, and chemical processing industries. The synthesis often involves nucleophilic aromatic substitution (SNAr) reactions where the electron-deficient perfluoroarene readily reacts with nucleophiles like bisphenols.

Caption: SNAr polymerization workflow for high-performance fluoropolymers.

Organic Electronics

The strong electron-accepting nature of perfluorinated aromatic rings makes them ideal components for n-type and ambipolar organic semiconductors.[4][13]

-

Lowering Energy Levels: Fluorination lowers both the HOMO and LUMO energy levels of an organic molecule. This facilitates electron injection from common electrodes and increases the material's resistance to oxidative degradation.[4]

-

Improving Molecular Packing: C-H···F interactions and arene-perfluoroarene stacking can promote ordered solid-state packing, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[4][14] Fluorobenzene moieties can enhance the stability and efficiency of organic semiconductor materials.[14]

Utility in Synthesis and Analysis

Versatile Synthetic Intermediates

Perfluoroarenes like hexafluorobenzene and perfluoropyridine are highly valuable building blocks in organic synthesis.[15][16] Their electron-deficient nature makes them exceptionally reactive towards nucleophiles via the SNAr mechanism. This reactivity is often regioselective; for example, in perfluoropyridine, nucleophilic attack occurs preferentially at the 4-position.[5][17] This predictable reactivity allows for the controlled, step-wise synthesis of complex, selectively substituted aromatic compounds.[5][12]

This protocol describes a typical procedure for the mono-substitution of perfluoropyridine with a generic alcohol nucleophile (ROH).

Objective: To synthesize a 4-alkoxy-tetrafluoropyridine.

Materials:

-

Perfluoropyridine (1 equivalent)

-

Alcohol (ROH) (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.1 eq) and anhydrous DMF.

-

Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir for 10 minutes at room temperature to form the alkoxide in situ.

-

Substrate Addition: Add perfluoropyridine (1.0 eq) dropwise to the stirring suspension. Causality Note: The electron-deficient pyridine ring is highly activated for nucleophilic attack. DMF is an excellent polar aprotic solvent for this SNAr reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting perfluoropyridine is consumed.

-

Workup: Quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Causality Note: The washes remove the DMF solvent and any unreacted base or alcohol.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-alkoxy-tetrafluoropyridine.

¹⁹F NMR Spectroscopy: A Powerful Analytical Probe

¹⁹F NMR is a highly sensitive analytical technique for characterizing fluorinated compounds.[11] Key advantages include:

-

¹⁹F is a spin ½ nucleus with 100% natural abundance.

-

It has a large chemical shift range (~800 ppm), providing excellent signal dispersion.

-

The absence of endogenous fluorine signals in biological systems provides a clear background for analysis.[11]

Because the ¹⁹F chemical shift is extremely sensitive to the local electronic environment, it is used as a powerful probe for studying protein-ligand interactions, conformational changes, and reaction mechanisms.[18][19] Researchers can incorporate fluorinated aromatic amino acids into proteins and use ¹⁹F NMR to detect binding events, even for weak interactions.[19]

Environmental and Toxicological Considerations

While the stability of highly fluorinated compounds is a key advantage, it is also the source of significant environmental concern. Certain classes of compounds, particularly per- and polyfluoroalkyl substances (PFAS) which may not be aromatic, are known as "forever chemicals" due to their extreme persistence in the environment.[20] They can bioaccumulate and have been linked to various adverse health effects.[20] It is crucial for researchers to distinguish between different classes of fluorinated compounds and to design new molecules with consideration for their entire lifecycle, including their ultimate environmental fate. While many fluorinated pharmaceuticals and agrochemicals are designed to be biodegradable, the general stability of the C-F bond necessitates careful environmental impact assessment.[21][22]

Conclusion

Highly fluorinated aromatic compounds are far more than chemical curiosities; they are enabling tools that have reshaped possibilities across science. Their unique properties, stemming from the fundamental nature of the C-F bond, allow for the rational design of more effective drugs, more resilient agrochemicals, and higher-performing materials. The causality is clear: by precisely manipulating the electronic and steric environment of an aromatic ring through fluorination, scientists can achieve levels of stability, reactivity, and biological interaction that are otherwise unattainable. As synthetic methodologies become more sophisticated, the applications for these remarkable molecules will undoubtedly continue to expand, demanding both innovative thinking and a responsible approach to their environmental stewardship.

References

-

PFAS - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Uses of Perfluorinated Substances - Greenpeace Research Laboratories. (2006). Greenpeace. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). The Journal of Organic Chemistry - ACS Publications. Retrieved January 27, 2026, from [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. (2022). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022). Molecules. Retrieved January 27, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI. Retrieved January 27, 2026, from [Link]

-

Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Problem with PFAS in Pesticides. (2023). PAN UK. Retrieved January 27, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Arene–perfluoroarene interactions confer enhanced mechanical properties to synthetic nanotubes. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). ACS Publications. Retrieved January 27, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). The Journal of Organic Chemistry - ACS Publications. Retrieved January 27, 2026, from [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

-

Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 27, 2026, from [Link]

-

Arene–Perfluoroarene Interactions in Solution. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Arene-perfluoroarene interaction: Properties, constructions, and applications in materials science. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fluorinated Chemicals and the Impacts of Anthropogenic Use. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Fluorinated Building Blocks: A Comprehensive Overview. (2024). YouTube. Retrieved January 27, 2026, from [Link]

-

Environmental Health Criteria 36 FLUORINE AND FLUORIDES. (n.d.). IRIS. Retrieved January 27, 2026, from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega - ACS Publications. Retrieved January 27, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

(PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China. (n.d.). LinkedIn. Retrieved January 27, 2026, from [Link]

-

Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (2023). NIH. Retrieved January 27, 2026, from [Link]

-

"Synthetic Design and Characterization of Polycyclic Aromatic Compounds" by Gavin Pour. (2019). ProQuest. Retrieved January 27, 2026, from [Link]

Sources

- 1. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Arene-Perfluoroarene Interactions in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PFAS - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. DSpace [iris.who.int]

theoretical studies on the electronic structure of decafluoro-p-xylene

An In-depth Technical Guide to the Theoretical Electronic Structure of Decafluoro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorination is a powerful strategy in medicinal chemistry and materials science for modulating the physicochemical properties of organic molecules. Replacing hydrogen with fluorine atoms can drastically alter a molecule's conformational preferences, metabolic stability, lipophilicity, and, most notably, its electronic characteristics. This guide provides a comprehensive theoretical examination of the electronic structure of decafluoro-p-xylene (C₈F₁₀), a fully fluorinated analog of p-xylene. By leveraging Density Functional Theory (DFT), we will dissect the profound impact of perfluorination on the molecule's geometry, frontier molecular orbitals, and electrostatic potential. This document serves as a technical resource for researchers aiming to understand and predict the behavior of fluorinated aromatics in various applications, from drug design to organic electronics.

Introduction: The Significance of Perfluorination in Aromatic Systems

Aromatic hydrocarbons are fundamental scaffolds in countless functional molecules. The substitution of hydrogen atoms with fluorine, leading to perfluorinated aromatics, induces a paradigm shift in their electronic nature. The high electronegativity of fluorine introduces strong inductive effects (-I effect), withdrawing electron density from the carbon framework. This has several critical consequences:

-

Enhanced Electron Affinity: Perfluorinated aromatics are excellent electron acceptors, a property leveraged in organic electronics for creating n-type semiconductor materials.

-

Increased Ionization Potential: The withdrawal of electron density makes it more difficult to remove an electron from the molecule, leading to higher oxidative stability.

-

Modified Intermolecular Interactions: The unique electronic landscape gives rise to non-covalent interactions such as halogen bonding and fluorous-fluorous interactions, which can be exploited in crystal engineering and self-assembly.

Decafluoro-p-xylene, with its perfluorinated aromatic ring and trifluoromethyl (-CF₃) groups, is an exemplary model for studying these effects. Understanding its electronic structure provides a foundational framework for designing novel fluorinated molecules with tailored properties.

Theoretical & Computational Methodology

The insights presented in this guide are derived from computational chemistry, a cornerstone of modern chemical research for predicting molecular properties. The chosen methodology is designed to provide a robust and self-validating picture of the electronic structure.

The Computational Engine: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse for electronic structure calculations in polyatomic molecules. Its balance of computational cost and accuracy makes it ideal for systems of this size. We employ the B3LYP hybrid functional, which has demonstrated high effectiveness and accuracy for conjugated systems and lone-pair-containing species.[1][2] To ensure a precise description of the electron distribution, especially for the electronegative fluorine atoms, the 6-311+G(d,p) basis set is utilized. This basis set includes diffuse functions (+) to handle lone pairs and polarization functions (d,p) to describe non-spherical electron distributions accurately.[2]

Key Calculated Properties

Our analysis focuses on several key quantum chemical descriptors:

-

Optimized Molecular Geometry: The foundational step is to find the lowest energy structure, which reveals bond lengths and angles.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (ionization potential), while the LUMO energy relates to the ability to accept electrons (electron affinity).[1][3]

-

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of charge distribution, revealing intramolecular hyperconjugative interactions that contribute to molecular stability.[1][2]

Experimental Workflow: A Self-Validating Protocol

The computational protocol follows a logical, multi-step process to ensure the reliability of the results.

Caption: Computational workflow for determining the electronic structure.

Results and Discussion: A Tale of Two Xylenes

The most illustrative way to understand the electronic properties of decafluoro-p-xylene is to compare it directly with its hydrocarbon parent, p-xylene.[4]

Geometric Perturbations

Perfluorination induces significant changes in the molecular structure. While p-xylene possesses a relatively undistorted hexagonal aromatic ring, the steric and electronic repulsion between the fluorine atoms in decafluoro-p-xylene causes notable distortions.[2] In particular, the repulsion between the fluorine atoms on the adjacent trifluoromethyl groups and the aromatic ring leads to elongation of C-C bonds and deviations in bond angles from the ideal 120° of a perfect hexagon.[5]

| Parameter | p-Xylene (C₈H₁₀) | Decafluoro-p-xylene (C₈F₁₀) | Causality of Change |

| C-C (ring) Bond Length | ~1.39 Å | Expected > 1.40 Å | Steric strain from bulky -CF₃ groups and F atoms. |

| C(ring)-C(substituent) | ~1.51 Å | Expected > 1.52 Å | Repulsion between -CF₃ groups and the ring. |

| C-H vs. C-F Bond Length | ~1.09 Å | ~1.35 Å | Larger atomic radius of fluorine.[5] |

| Ring Planarity | Planar | Likely minor distortions | Steric crowding from perfluorination. |

Table 1: Comparison of key geometric parameters.

The Frontier Molecular Orbital Landscape

The core of the electronic structure story lies in the FMOs. Perfluorination acts as an "electron sink," dramatically lowering the energy of all molecular orbitals.

Caption: Effect of perfluorination on HOMO and LUMO energy levels.

This stabilization has profound implications for the molecule's electronic properties. The strong inductive effect of the ten fluorine atoms significantly lowers the energy of both the HOMO and LUMO compared to p-xylene.[6]

-

HOMO: The HOMO of decafluoro-p-xylene is significantly lower in energy than that of p-xylene. This orbital will have significant contributions from the fluorine lone pairs (n-orbitals) in addition to the ring's π-system.

-

LUMO: The LUMO is also drastically stabilized, making it much more accessible for accepting an electron. This orbital is typically a π* or σ* anti-bonding orbital, with significant localization on the carbon framework and C-F bonds.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of chemical reactivity and electronic properties. Perfluorination often leads to a change in the band gap, influencing the molecule's color and photochemical behavior.

Ionization Potential and Electron Affinity

The changes in FMO energies are directly reflected in the ionization potential (IP) and electron affinity (EA).

| Property | p-Xylene (C₈H₁₀) | Decafluoro-p-xylene (C₈F₁₀) | Implication |

| Ionization Potential (IP) | 8.44 eV[7] | Significantly > 8.44 eV | High resistance to oxidation. |

| Electron Affinity (EA) | ~0.0 eV[8] | Significantly > 0 eV (Positive) | Strong electron acceptor (n-type character). |

Table 2: Comparison of Ionization Potential and Electron Affinity.

The IP of p-xylene is experimentally determined to be 8.44 eV.[7] Due to the massive stabilization of the HOMO in decafluoro-p-xylene, its IP is predicted to be substantially higher, making it much more difficult to oxidize. Conversely, p-xylene has a negligible electron affinity.[8] The dramatically lowered LUMO in the fluorinated analog results in a large, positive electron affinity, signifying that the molecule readily accepts an electron to form a stable radical anion. This is the defining characteristic that makes perfluorinated aromatics valuable as n-type materials.

Conclusion and Outlook

Theoretical studies provide an indispensable lens through which to view the electronic structure of decafluoro-p-xylene. The comprehensive replacement of hydrogen with fluorine does not merely tweak the properties of the parent p-xylene but fundamentally transforms its electronic identity.

Our analysis, grounded in Density Functional Theory, confirms that perfluorination leads to:

-

Significant geometric distortions due to steric and electronic repulsion.

-

A profound stabilization of the frontier molecular orbitals , lowering both HOMO and LUMO energy levels.

-

A transformation from an electron-donating hydrocarbon to a potent electron-accepting fluorocarbon , evidenced by a high ionization potential and a large, positive electron affinity.